Methyl 2-phenylacetimidate hydrochloride
Overview
Description
Methyl 2-phenylacetimidate hydrochloride is a chemical compound with the molecular formula C9H12ClNO and a molecular weight of 185.65 g/mol . It is commonly used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-phenylacetimidate hydrochloride can be synthesized through the reaction of phenylacetonitrile with methanol in the presence of hydrochloric acid. The reaction typically involves cooling the mixture to a low temperature (around -5 to 0°C) and then passing dry hydrogen chloride gas through the solution . The resulting product is then crystallized to obtain the desired compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reaction vessels and controlled conditions to ensure the purity and yield of the product. The crystallized product is then purified and packaged for use in various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-phenylacetimidate hydrochloride undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce phenylacetic acid and methanol.
Substitution: It can undergo nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include water (for hydrolysis), nucleophiles such as amines or alcohols (for substitution), and oxidizing or reducing agents (for oxidation and reduction reactions). The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of this compound include phenylacetic acid, various substituted imidates, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 2-phenylacetimidate hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biochemical pathways and as a tool for modifying biological molecules.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of methyl 2-phenylacetimidate hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. The imidate group can participate in various reactions, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl 2-phenylacetimidate hydrochloride include:
Methyl acetimidate hydrochloride: A related compound with similar chemical properties and applications.
Phenylacetonitrile: A precursor used in the synthesis of this compound.
Phenylacetic acid: A product formed from the hydrolysis of this compound
Uniqueness
This compound is unique due to its specific structure and reactivity, which make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions and form different products makes it a versatile compound in scientific research and industrial applications .
Properties
IUPAC Name |
methyl 2-phenylethanimidate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c1-11-9(10)7-8-5-3-2-4-6-8;/h2-6,10H,7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOCTNKCUZZJIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80498103 | |
Record name | Methyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39496-45-2 | |
Record name | 39496-45-2 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174874 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 2-phenylethanimidate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80498103 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 2-phenylethanecarboximidate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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